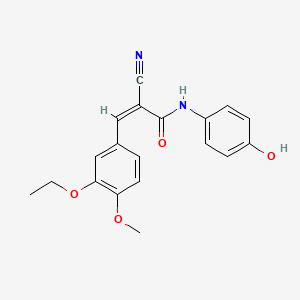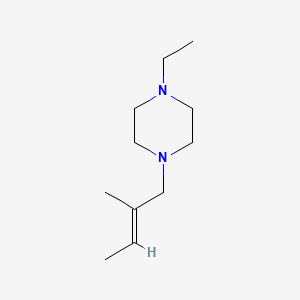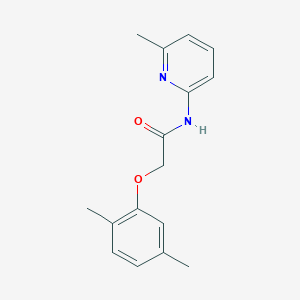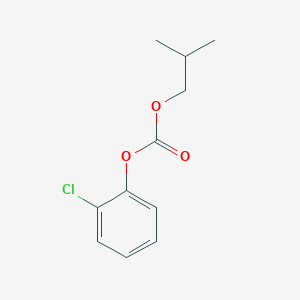
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has been the subject of significant scientific research due to its potential applications in the fields of medicine and pharmacology.
Mecanismo De Acción
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide works by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide increases the levels of cAMP in cells, which in turn leads to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the promotion of neuroprotection. 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
Future research on 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide could focus on its potential applications in the treatment of various diseases and conditions, as well as its effects on different cell types and tissues. Additionally, further studies could investigate the optimal dosage and administration route for 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, as well as potential drug interactions and side effects.
Métodos De Síntesis
The synthesis of 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with acryloyl chloride and triethylamine to form 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been the subject of significant scientific research due to its potential applications in the fields of medicine and pharmacology. Studies have shown that 2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases and conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-18-11-13(4-9-17(18)24-2)10-14(12-20)19(23)21-15-5-7-16(22)8-6-15/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNHUYIQFPQOLW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)




![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)


![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)


![5-chloro-N-(4-methoxyphenyl)-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5760038.png)